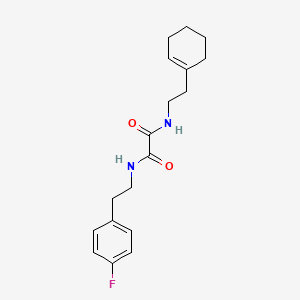

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-C(O)N(R’)C(O)R’'. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amines with oxalic acid or an oxalic acid derivative. The exact conditions would depend on the specific amines used .Molecular Structure Analysis

The molecular structure would be determined by the specific amines used. The cyclohexenyl and fluorophenethyl groups would likely impart significant steric and electronic effects .Chemical Reactions Analysis

As an amide, this compound would likely undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The presence of the cyclohexenyl and fluorophenethyl groups could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the specific structure of the compound. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, influencing its solubility and distribution in biological systems .Applications De Recherche Scientifique

Crystal Packing Interactions

The molecular structures of isomeric compounds show significant C–H⋯N, C–H⋯π, and π⋯π interactions, which are crucial in crystal packing. These interactions not only define the stability and packing of crystals but also offer insights into designing compounds with desired crystallographic properties for material science applications (Lai, Mohr, & Tiekink, 2006).

Chemical Synthesis and Rearrangement

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the versatility of oxalamide derivatives in chemical synthesis. This method highlights the potential for creating diverse chemical structures, which can be pivotal in drug discovery and development processes (Mamedov et al., 2016).

Interaction with Esters and Carbonyl Derivatives

The reactivity of compounds toward esters and related carbonyl derivatives indicates their potential utility in organic synthesis, especially in creating complex molecules with specific functionalities. This reactivity is essential for developing new synthetic routes and molecules with applications ranging from materials science to pharmaceuticals (Kettani et al., 2007).

Pharmacological Activity

While direct applications of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide were not found, related compounds have been explored for their pharmacological activities, suggesting a potential avenue for investigating the biological and therapeutic effects of oxalamide derivatives. This exploration can lead to the identification of novel drug candidates with specific biological targets (Dawson et al., 1983).

Materials Science

The study of polymethine dyes, including those with fluorophenyl groups, for reversible electrochemical fluorescence switching in the NIR region, demonstrates the compound's potential applications in materials science, particularly in developing new fluorescent materials for sensors and imaging technologies (Seo et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2/c19-16-8-6-15(7-9-16)11-13-21-18(23)17(22)20-12-10-14-4-2-1-3-5-14/h4,6-9H,1-3,5,10-13H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDATLKPHOZOHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-phenyl-2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640646.png)

![(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2640648.png)

![2-(benzylthio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2640650.png)

![Methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2640654.png)

![5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2640656.png)

![3-(4-chlorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640659.png)

![1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2640663.png)

![tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate](/img/structure/B2640664.png)